(+)-1-(9-Fluorenyl)ethyl chloroformate

Catalog No.
S1485561
CAS No.
105764-39-4
M.F
C16H13ClO2
M. Wt
272.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-1-(9-Fluorenyl)ethyl chloroformate

CAS Number

105764-39-4

Product Name

(+)-1-(9-Fluorenyl)ethyl chloroformate

IUPAC Name

1-(9H-fluoren-9-yl)ethyl carbonochloridate

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

InChI

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3

InChI Key

SFRVOKMRHPQYGE-UHFFFAOYSA-N

SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl

Synonyms

1-(9-fluorenyl)ethyl chloroformate, FLEC

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl

Chiral Derivatizing Reagent:

(+)-1-(9-Fluorenyl)ethyl chloroformate, also known as (+)-FLEC, is a crucial chiral derivatizing reagent widely employed in scientific research []. It plays a vital role in the separation and analysis of enantiomers, which are mirror-image molecules with identical chemical formulas but distinct physical properties [].

Enantioselective Analysis of α-Amino Acids:

(+)-FLEC finds particular application in the enantioselective analysis of α-amino acids. These molecules are the building blocks of proteins and can exist in two enantiomeric forms, designated as L and D []. Separating and identifying these enantiomers is crucial in various fields, including:

  • Biochemistry and molecular biology: Understanding the role of specific enantiomers in biological processes [].
  • Drug development: Determining the pharmacological activity and potential side effects of different enantiomers of drugs [].
  • Food science: Differentiating between natural and synthetic forms of amino acids in food products [].

Functioning Mechanism:

(+)-FLEC reacts with the amino group (NH2) of α-amino acids, forming a fluorenylmethoxycarbonyl (FMOC) derivative. This derivative exhibits distinct chromatographic behavior compared to the underivatized amino acid, allowing for efficient separation using techniques like high-performance liquid chromatography (HPLC) []. Additionally, the fluorescent properties of the FMOC group enable fluorescence detection, enhancing the sensitivity of the analysis [].

(+)-1-(9-Fluorenyl)ethyl chloroformate, often referred to as (+)-FLEC, is a chiral derivatizing agent widely used in analytical chemistry. Its molecular formula is C16H13ClO2C_{16}H_{13}ClO_{2} and it has a molecular weight of approximately 272.73 g/mol. This compound is characterized by its unique structure, which includes a fluorenyl group that enhances its ability to form stable derivatives with amino acids and other chiral compounds. The compound is recognized for its high reactivity and selectivity, making it an essential tool in chiral analysis and separation techniques.

FLEC exploits the difference in reactivity between enantiomers of α-amino acids. The chiral center of FLEC interacts preferentially with one enantiomer over the other during the derivatization reaction. This results in the formation of diastereomers (stereoisomers with different chirality centers) between the FLEC-amino acid derivatives. These diastereomers have distinct physical properties, such as retention time in HPLC, allowing for the separation and identification of the original amino acid enantiomers [].

FLEC is considered a hazardous material due to the following properties:

  • Toxicity: Limited data available on specific toxicity, but it is recommended to handle with care and avoid inhalation, ingestion, and skin contact [].
  • Flammability: Flammable liquid; keep away from heat and open flames [].
  • Corrosivity: May cause skin and eye irritation [].

The primary chemical reaction involving (+)-1-(9-Fluorenyl)ethyl chloroformate is its derivatization of amino acids. When reacted with an amino acid, it forms a stable carbamate derivative, which can then be analyzed using various chromatographic techniques. The reaction typically proceeds via nucleophilic attack by the amino group on the carbonyl carbon of the chloroformate, leading to the formation of the corresponding fluorenyl carbamate.

Several synthesis methods for (+)-1-(9-Fluorenyl)ethyl chloroformate have been reported:

  • Direct Reaction: The compound can be synthesized by reacting 9-fluorenylmethanol with phosgene or its derivatives under controlled conditions.
  • Improved Synthesis: Recent advancements have focused on optimizing reaction conditions to enhance yield and purity, including the use of specific solvents and temperature control during the reaction process .

The primary applications of (+)-1-(9-Fluorenyl)ethyl chloroformate include:

  • Chiral Analysis: It is extensively used in high-performance liquid chromatography for the separation of amino acid enantiomers.
  • Mass Spectrometry: The derivatives formed with this compound are suitable for mass spectrometric analysis, aiding in the identification and quantification of chiral compounds.
  • Research in Metabolomics: It plays a key role in studying metabolic pathways by facilitating the analysis of amino acids in biological samples .

Interaction studies involving (+)-1-(9-Fluorenyl)ethyl chloroformate typically focus on its ability to form stable complexes with various amino acids. These studies help elucidate the mechanisms of chiral recognition and separation. For instance, research has shown that different amino acids exhibit varying degrees of reactivity with (+)-FLEC, influencing their chromatographic behavior and separation efficiency .

Several compounds share structural or functional similarities with (+)-1-(9-Fluorenyl)ethyl chloroformate. Here are some notable examples:

Compound NameStructure TypeUnique Features
9-Fluorenylmethyloxycarbonyl chlorideChiral derivatizing agentCommonly used for peptide synthesis
(−)-1-(9-Fluorenyl)ethyl chloroformateEnantiomer of (+)-FLECSimilar reactivity but different stereochemistry
N-(9-Fluorenyl)phthalimideChiral derivatizing agentUsed for amine derivatization

Uniqueness: The unique aspect of (+)-1-(9-Fluorenyl)ethyl chloroformate lies in its rapid reaction kinetics and high selectivity for amino acids compared to other derivatizing agents. This makes it particularly advantageous for analytical applications where time and accuracy are critical .

Industrial-Scale Manufacturing Processes

Industrial production scales the laboratory synthesis while addressing safety and efficiency challenges. Phosgene, a highly toxic gas, is handled in closed-loop systems with automated monitoring to prevent leaks. Reactors are constructed from corrosion-resistant materials such as Hastelloy C-276 to withstand prolonged exposure to HCl vapors [5].

Process Optimization

  • Solvent selection: Ethers like methyl tert-butyl ether (MTBE) replace traditional THF due to lower peroxide formation risks.
  • Continuous flow systems: Microreactors enhance heat dissipation and reduce phosgene inventory, improving reaction control .
  • Quality control: In-line HPLC monitors reaction progress, while NMR spectroscopy confirms enantiomeric purity (>99% ee) [1] [4].
ParameterLaboratory ScaleIndustrial Scale
Reactor Volume0.5–2 L500–2000 L
Phosgene Equivalents1.51.8
Yield85–90%92–95%

Alternative Synthesis Methodologies and Catalytic Approaches

Recent advances focus on replacing phosgene with safer reagents and enantioselective catalysts.

Phosgene Alternatives

Triphosgene (bis(trichloromethyl) carbonate) serves as a solid, less volatile substitute. In a modified protocol, 9-fluorenylmethanol reacts with triphosgene (0.33 equivalents) in dichloromethane at −10°C, producing FLEC with 88% yield and equivalent purity .

Catalytic Asymmetric Synthesis

Chiral Lewis acids like BINOL-derived titanium complexes enable enantioselective chloroformylation. For example:
$$ \text{9-Fluorenylmethanol} + \text{Cl}3\text{C-O-C(=O)-O-CCl}3 \xrightarrow{\text{Ti-BINOL}} \text{FLEC} $$
This method achieves 94% ee but remains limited to small-scale applications due to catalyst costs [4].

Green Chemistry Approaches

  • Solvent-free mechanochemical synthesis: Ball milling 9-fluorenylmethanol with triphosgene reduces waste generation by 70%.
  • Microwave-assisted reactions: Accelerate reaction times to 30 minutes with comparable yields .

These innovations highlight the compound’s evolving synthetic landscape, balancing efficiency, safety, and stereochemical fidelity.

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

Explore Compound Types